3-Chlorothioanisole
Overview
Description
3-Chlorothioanisole, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClS and its molecular weight is 158.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133796. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoionization Spectroscopic Studies
- Study : "Photoionization Spectroscopic and Theoretical Study on the Molecular Structures of cis- and trans-3-Chlorothioanisole" (Zhang, Du, Hou, & Gao, 2022).
- Application : This research focuses on the molecular structures of cis- and trans-3-Chlorothioanisole (3ClTA) using resonance-enhanced two-photon ionization and mass-analyzed threshold ionization spectra. The study is crucial for understanding the conformation, substitution, and isotope effects on the molecular structure of 3ClTA, which has applications in chemical analysis and molecular spectroscopy.
Photochemical Arylation Reactions
- Study : "Photochemical Arylation Reactions by 4‐Chlorothioanisole" (Lazzaroni, Dondi, Fagnoni, & Albini, 2007).
- Application : This study investigates the photochemistry of 4-chlorothioanisole, closely related to 3-Chlorothioanisole, in various solvents. The research has implications for developing new arylation reactions in synthetic chemistry, providing insights into the creation of new compounds through photochemical processes.
Atmospheric Chemistry
- Study : "The role of chlorine in global tropospheric chemistry" (Wang et al., 2019).
- Application : Although this study doesn't directly involve this compound, it provides insight into the role of chlorine-containing compounds in atmospheric chemistry. Understanding the behavior of chlorinated compounds like this compound in the atmosphere is crucial for assessing environmental impacts and potential applications in atmospheric studies.
Chemical Interaction and Toxicity
- Study : "Estimation of toxicity of chemical mixtures through modeling of chemical interactions" (Mumtaz et al., 1998).
- Application : This research offers a framework for understanding the toxicity and interactions of chemical mixtures, including compounds like this compound. It's vital for safety assessments in chemical industries and environmental studies.
Safety and Hazards
When handling 3-Chlorothioanisole, it is advised to avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion, it is advised to rinse the mouth with water and not to induce vomiting . Immediate medical attention should be sought .
Properties
IUPAC Name |
1-chloro-3-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGSDZVASWKUHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197575 | |
Record name | 3-Chlorophenyl methyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4867-37-2 | |
Record name | 1-Chloro-3-(methylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4867-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorophenyl methyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004867372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4867-37-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chlorophenyl methyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural differences between the cis and trans isomers of 3-chlorothioanisole, and how do these differences affect their energy levels?
A1: [] Both the cis and trans isomers of this compound are planar in their ground state (S0), first excited state (S1), and ionised state (D0). While both isomers are stable, the cis form is slightly more stable than the trans form in all three states. This difference in stability arises from the spatial arrangement of the chlorine atom and the thiomethyl group relative to the benzene ring. The study found that the cis isomer has a slightly lower first electronic excitation energy (E1) and adiabatic ionization energy (IE) compared to the trans isomer. These energy differences can be attributed to subtle variations in electron distribution and steric hindrance between the two isomers.
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